molecular formula C8H3ClN2S B1402781 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile CAS No. 1261302-02-6

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile

Cat. No.: B1402781
CAS No.: 1261302-02-6
M. Wt: 194.64 g/mol
InChI Key: YTWUPNCUALHOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN2S and a molecular weight of 194.64 g/mol. This compound is characterized by a fused ring structure consisting of a thieno and pyridine ring, with a chlorine atom at the 4-position and a cyano group at the 7-position

Preparation Methods

The synthesis of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include formic acid, potassium carbonate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile has a variety of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in the study of biochemical pathways and the development of new drugs .

Comparison with Similar Compounds

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile can be compared with other similar compounds, such as:

    4-Chlorothieno[3,2-c]-pyridine: This compound has a similar structure but lacks the cyano group at the 7-position.

    Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds have a similar fused ring structure but differ in the position and type of substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-6-1-2-12-7(6)5(3-10)4-11-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWUPNCUALHOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744303
Record name 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261302-02-6
Record name 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Reactant of Route 4
4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Reactant of Route 5
4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Reactant of Route 6
4-Chlorothieno[3,2-c]pyridine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.